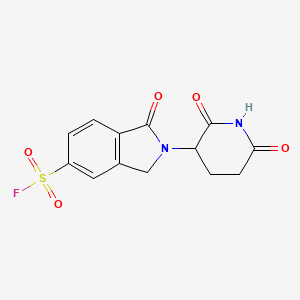
3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid is an organic compound with a unique structure characterized by a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and a propanoic acid moiety with two additional methyl groups at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid typically involves the alkylation of 3,5-dimethylphenol with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid functionality. One common method involves the reaction of 3,5-dimethylphenol with an alkyl halide in the presence of a base to form the corresponding alkylated product. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylphenylacetic acid: Similar structure but lacks the additional methyl groups on the propanoic acid moiety.
2,2-Dimethylpropanoic acid: Lacks the phenyl ring and methyl substituents on the phenyl ring.
Uniqueness
3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid is unique due to the presence of both the phenyl ring with methyl substituents and the highly substituted propanoic acid moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3-(3,5-dimethylphenyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9-5-10(2)7-11(6-9)8-13(3,4)12(14)15/h5-7H,8H2,1-4H3,(H,14,15) |
Clave InChI |
PVBXGXOZNVVGTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)CC(C)(C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate](/img/structure/B13596079.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B13596088.png)





![(2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13596123.png)


